

Application Notes and Protocols for GR 64349

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033

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Introduction

GR 64349 is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist.^{[1][2]} It exhibits an EC₅₀ of 3.7 nM in rat colon and displays over 1000-fold and 300-fold selectivity for the NK2 receptor over the NK1 and NK3 receptors, respectively.^{[1][3]} This high selectivity makes **GR 64349** a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor.^[2] These application notes provide detailed protocols for the preparation of **GR 64349** stock solutions and its application in cell-based assays.

Data Presentation

A summary of the key quantitative data for **GR 64349** is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	921.12 g/mol	[4]
Formula	C42H68N10O11S	[4]
CAS Number	137593-52-3	[4]
Purity	≥95%	[1]
EC50 (rat colon)	3.7 nM	[1][3]
Solubility (Water)	Soluble to 1 mg/mL	[1]
Solubility (H2O)	≥ 50 mg/mL (54.28 mM)	[3]
Storage (Powder)	Store at -20°C for up to 3 years or -80°C for up to 2 years. Keep away from moisture.	[3][4]
Storage (In Solvent)	Store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[3]

Experimental Protocols

Protocol 1: Preparation of GR 64349 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **GR 64349**. It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations.

Materials:

- **GR 64349** powder
- Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes

- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- Determine the required mass of **GR 64349**:
 - Use the following formula to calculate the mass of **GR 64349** required to prepare the desired volume of a 10 mM stock solution: $\text{Mass (mg)} = 10 \text{ mM} * \text{Molecular Weight (g/mol)} * \text{Volume (L)} * 1000$
 - For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution using a molecular weight of 921.12 g/mol : $\text{Mass (mg)} = 10 * 921.12 * 0.001 * 1000 = 9.21 \text{ mg}$
- Weigh the **GR 64349** powder:
 - Carefully weigh the calculated amount of **GR 64349** powder using an analytical balance in a fume hood or designated weighing area.
- Dissolve the powder:
 - Transfer the weighed powder to a sterile microcentrifuge tube.
 - Add the desired volume of sterile water or DMSO to the tube. For aqueous solutions, sonication may be recommended to aid dissolution.[\[4\]](#)
 - Vortex the tube until the powder is completely dissolved.
- Aliquot and store:
 - To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[\[3\]](#)
 - Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[\[3\]](#)

Note: If using water as the solvent for cell-based assays, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before use.[3]

Protocol 2: In Vitro Cell-Based Assay for NK2 Receptor Activation

This protocol provides a general workflow for assessing the agonistic activity of **GR 64349** on the NK2 receptor in a cell line endogenously or recombinantly expressing the receptor. The readout for this assay is the measurement of intracellular calcium mobilization.

Materials:

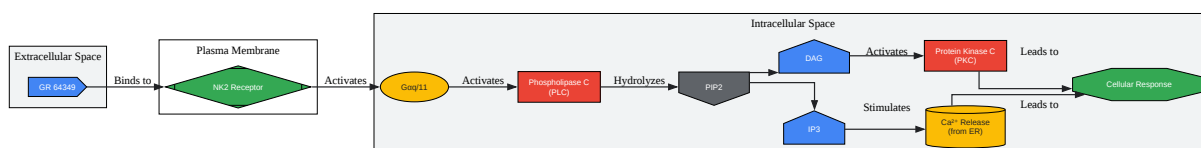
- Cells expressing the NK2 receptor (e.g., CHO-K1 cells stably transfected with the human NK2 receptor)
- Cell culture medium and supplements
- **GR 64349** stock solution (prepared as in Protocol 1)
- Positive control (e.g., Neurokinin A)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Microplate reader with fluorescence detection capabilities

Procedure:

- Cell Culture:
 - Culture the NK2 receptor-expressing cells in appropriate medium and conditions until they reach the desired confluency for the assay.
- Cell Plating:

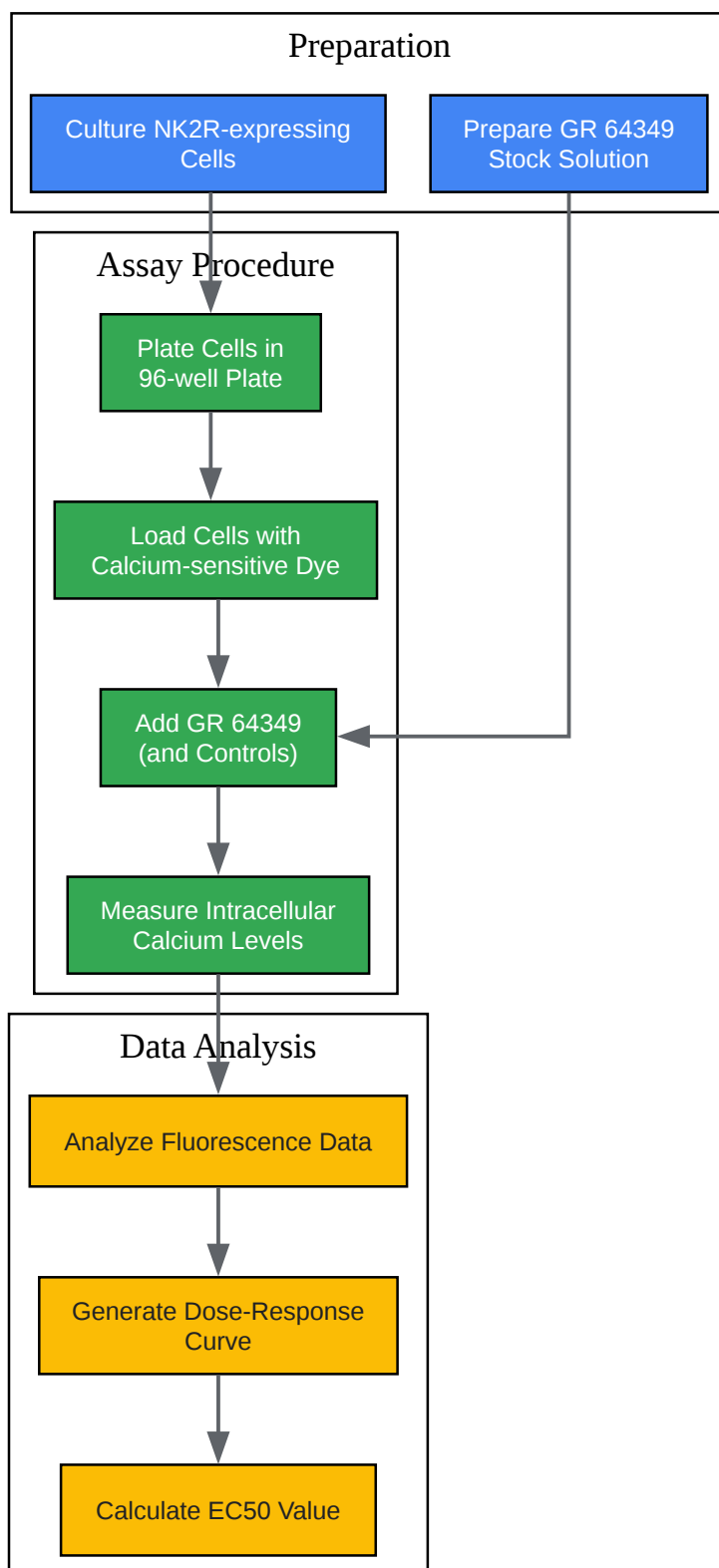
- Harvest the cells and seed them into a 96-well black, clear-bottom microplate at a suitable density.
- Incubate the plate overnight to allow for cell attachment.
- Dye Loading:
 - Prepare a loading solution of the calcium-sensitive dye (e.g., 4 μ M Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
 - Remove the culture medium from the wells and add the dye loading solution.
 - Incubate the plate in the dark at 37°C for 1 hour.
- Cell Washing:
 - Gently wash the cells twice with assay buffer to remove excess dye.
- Compound Addition:
 - Prepare serial dilutions of **GR 64349** and the positive control in assay buffer.
 - Add the diluted compounds to the respective wells of the microplate.
- Fluorescence Measurement:
 - Immediately place the microplate in a microplate reader.
 - Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at regular intervals to record the calcium flux.
- Data Analysis:
 - Determine the peak fluorescence response for each concentration of **GR 64349**.
 - Plot the dose-response curve and calculate the EC50 value to determine the potency of **GR 64349**.

Mandatory Visualizations



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Caption: **GR 64349** signaling pathway via the NK2 receptor.



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Caption: Experimental workflow for assessing **GR 64349** activity.

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